molecular formula C13H11BrO3 B15058689 Methyl 5-(4-bromo-3-methylphenyl)furan-2-carboxylate

Methyl 5-(4-bromo-3-methylphenyl)furan-2-carboxylate

Cat. No.: B15058689
M. Wt: 295.13 g/mol
InChI Key: KSIYJEJOVDALSM-UHFFFAOYSA-N
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Description

Methyl 5-(4-bromo-3-methylphenyl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives. This compound is characterized by a furan ring substituted with a methyl ester group at the 2-position and a 4-bromo-3-methylphenyl group at the 5-position. Furan derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-bromo-3-methylphenyl)furan-2-carboxylate can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst .

Another method involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide to form ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate. This intermediate can then be further reacted to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-bromo-3-methylphenyl)furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Sodium Ethoxide: Used in the synthesis of intermediates.

    Oxidizing Agents: Used for oxidation reactions.

Major Products Formed

Scientific Research Applications

Methyl 5-(4-bromo-3-methylphenyl)furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(4-bromo-3-methylphenyl)furan-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The furan ring and the bromine substituent play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(4-bromo-3-methylphenyl)furan-2-carboxylate is unique due to the presence of the bromine atom and the methyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the furan ring makes it a valuable compound for various applications in research and industry.

Biological Activity

Methyl 5-(4-bromo-3-methylphenyl)furan-2-carboxylate is an organic compound with a furan ring and a carboxylate functional group, characterized by its unique structural features that contribute to its biological activity. This article provides a detailed examination of its biological properties, focusing on antimicrobial activity, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Overview

The compound has the molecular formula C15_{15}H14_{14}BrO2_2 and a molecular weight of approximately 295.13 g/mol. The presence of a bromo-substituted aromatic ring enhances its reactivity, while the methyl group at the 3-position of the phenyl ring contributes to its distinct properties. The following table summarizes key structural features:

Feature Description
Molecular Formula C15_{15}H14_{14}BrO2_2
Molecular Weight 295.13 g/mol
Functional Groups Furan, Carboxylate, Bromo-substituted Phenyl

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The compound's potential efficacy can be attributed to its structural characteristics, which may enhance interactions with microbial targets.

  • Antibacterial Activity : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, it showed effective inhibition against E. coli, with minimum inhibitory concentration (MIC) values reported at 0.0195 mg/mL . Other studies have highlighted its effectiveness against Bacillus mycoides and Candida albicans, indicating broad-spectrum antimicrobial potential .
  • Antifungal Activity : In addition to antibacterial effects, the compound also exhibited antifungal properties against strains such as C. albicans. The MIC values varied significantly depending on the specific strain tested, suggesting a need for further investigation into its antifungal mechanisms .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that modifications in substituents on the aromatic ring can significantly impact biological efficacy.

  • Bromine Substitution : The presence of the bromo group is believed to enhance the compound's reactivity and interaction with biological targets, potentially increasing its antimicrobial potency compared to non-brominated analogs.
  • Methyl Group Positioning : Variations in the position of the methyl group on the phenyl ring have been studied to determine their effects on functional selectivity and potency in various assays . For instance, moving the methyl group from ortho to meta positions has been associated with changes in biological activity profiles.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Antimicrobial Activity : A comprehensive evaluation of synthesized furan derivatives revealed that compounds with similar structural motifs exhibited varying levels of antimicrobial activity. The study highlighted that structural modifications could lead to enhanced or diminished efficacy against specific pathogens .
  • Evaluation Against XDR Bacteria : In another study focusing on extensively drug-resistant Salmonella Typhi, derivatives of related compounds were synthesized and tested for their antibacterial properties, showcasing promising results that warrant further exploration into their mechanisms of action .

Properties

Molecular Formula

C13H11BrO3

Molecular Weight

295.13 g/mol

IUPAC Name

methyl 5-(4-bromo-3-methylphenyl)furan-2-carboxylate

InChI

InChI=1S/C13H11BrO3/c1-8-7-9(3-4-10(8)14)11-5-6-12(17-11)13(15)16-2/h3-7H,1-2H3

InChI Key

KSIYJEJOVDALSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(O2)C(=O)OC)Br

Origin of Product

United States

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